Cyclopent-4-ene-1,2,3-trione

Description

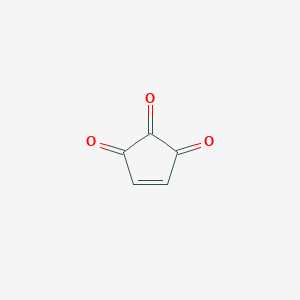

Structure

3D Structure

Properties

CAS No. |

15548-56-8 |

|---|---|

Molecular Formula |

C5H2O3 |

Molecular Weight |

110.07 g/mol |

IUPAC Name |

cyclopent-4-ene-1,2,3-trione |

InChI |

InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |

InChI Key |

GSGMKOPCDJFHEF-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=O)C1=O |

Canonical SMILES |

C1=CC(=O)C(=O)C1=O |

Other CAS No. |

15548-56-8 |

Synonyms |

Cyclopent-4-ene-1,2,3-trione |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Cyclopent-4-ene-1,2,3-trione Core

The formation of the central five-membered trione (B1666649) ring is a key challenge that has been addressed through various synthetic strategies. These include the direct oxidation of diketone precursors and more complex pathways involving molecular rearrangements.

Oxidative Approaches from 1,3-Diketone Precursors

A direct and effective method for synthesizing vicinal 1,2,3-triones involves the oxidation of 1,3-diketone precursors. asianpubs.org This approach has been successfully applied to the synthesis of derivatives of this compound. For instance, the oxidation of cyclopentane-1,3-dione using a halogenating agent in the presence of a base provides access to the croconate system, a dihydroxy derivative of the target trione. acs.orgnih.gov

A notable example involves the reaction of cyclopentane-1,3-dione with chlorine gas in an aqueous solution of potassium carbonate. nih.gov This process leads to the formation of potassium croconate, which can then be acidified to yield croconic acid. A similar strategy employs 2-cyclopentene-1,4-dione, which upon reaction with bromine in a basic solution of sodium hydroxide (B78521), also yields croconic acid. acs.orgnih.gov The use of selenium dioxide (SeO2), often in combination with hydrogen peroxide, is another established method for the oxidation of 1,3-diketones to the corresponding 1,2,3-triones. asianpubs.org

Cycloelimination and Skeletal Rearrangement Pathways from Fused Cyclic Systems

Alternative strategies for constructing the this compound core involve cycloelimination and skeletal rearrangement reactions starting from larger, fused ring systems. These methods, while often more complex, can provide access to unique derivatives.

One such approach is a photochemical cycloelimination. beilstein-journals.org In this method, furan-fused tricyclic diazocyclopentanediones are first converted to their N-alkylhydrazone derivatives. Subsequent irradiation of these hydrazones induces a cycloelimination of the furan (B31954) moiety, directly yielding a 2-N-(alkyl)hydrazone of cyclopentene-1,2,3-trione. beilstein-journals.org This reaction proceeds from a stable, fused precursor to the desired five-membered ring system through the extrusion of a small molecule.

Skeletal rearrangements, particularly ring contractions, offer another pathway. A notable example is the thermal ring contraction of a phenyliodonium (B1259483) ylide derived from a triptycene (B166850) hydroxyquinone. acs.orgacs.org This reaction transforms a six-membered quinone ring within a larger fused architecture into a cyclopentenedione (B8730137) ring fused to the triptycene scaffold. While this specific example yields a dione, the underlying principle of ring contraction from a fused aromatic system is a valid strategy for accessing the cyclopentenone core. Base-catalyzed rearrangements of 4-ylidenebutenolides have also been shown to afford cyclopent-4-ene-1,3-diones. nih.gov

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties. A variety of methods have been developed, starting from both the parent trione and its hydroxylated form, croconic acid.

Synthetic Routes and Reaction Conditions for 4,5-Dihydroxy-4-cyclopentene-1,2,3-trione (Croconic Acid)

Croconic acid, first isolated in 1825, is a key derivative and a versatile precursor for further functionalization. beilstein-journals.org Several synthetic routes have been established since its discovery.

Historically, croconic acid was synthesized by the oxidation of inositol (B14025) with fuming nitric acid. acs.orgnih.gov More modern and efficient methods have since been developed. One common industrial preparation involves a multi-step synthesis starting from glyoxal (B1671930) to produce the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone, which is then converted to barium croconate and subsequently acidified to yield croconic acid. researchgate.net

As mentioned previously, direct oxidation of five-membered ring precursors is a more direct route. The reaction of cyclopentane-1,3-dione with a halogenating agent like chlorine in the presence of potassium carbonate is an effective method. acs.orgnih.gov Similarly, 2-cyclopentene-1,4-dione can be treated with bromine and sodium hydroxide to afford croconic acid. acs.orgnih.gov

Methodologies for Introducing Diverse Substituents onto the Trione Scaffold

A wide array of functional groups can be introduced onto the this compound ring, primarily through condensation reactions with croconic acid. These reactions typically involve the carbonyl groups at the 4- and 5-positions.

Symmetrical "croconaine" dyes can be synthesized through the condensation reaction of croconic acid with two equivalents of an electron-donor reagent, such as anilines or other aromatic amines. rsc.org If the reaction is performed with a rigorous control of stoichiometry and conditions, it is possible to selectively prepare "semicroconaines" via a base-free condensation between croconic acid and one equivalent of a methylene (B1212753) active-based aromatic heterocyclic compound. rsc.org

Another important functionalization is the introduction of dicyanomethylene groups. The reaction of alkali metal salts of croconic acid with an excess of malononitrile (B47326) in an aqueous solution at elevated temperatures (85–90 °C) leads to the formation of salts of 1,3-bis(dicyanomethylene)-2-oxo-4-cyclopentene-4,5-diol. beilstein-journals.orgresearchgate.net Furthermore, N,N-bis-aryl croconamides can be prepared by reacting dimethylcroconate with substituted anilines in the presence of a zinc triflate catalyst.

Mechanistic Investigations of Cyclopent 4 Ene 1,2,3 Trione Reactivity

Photochemical Reaction Mechanisms

The photochemical behavior of precursors to Cyclopent-4-ene-1,2,3-trione is dictated by the specific reaction conditions, leading to distinct products through divergent pathways. The choice between direct photolysis and sensitized photoexcitation determines whether the reaction proceeds via nitrogen elimination or retention.

Studies on N-Hydrazonation via Sensitized Photoexcitation of Diazodiketone Precursors

A novel photochemical pathway for C-H bond N-hydrazonation has been identified through the sensitized photoexcitation of carbocyclic diazodiketones, which proceeds without the elimination of dinitrogen. d-nb.info Research has shown that the sensitized photoexcitation of 2-diazocyclopentane-1,3-diones in the presence of tetrahydrofuran (B95107) (THF) results in the insertion of the terminal nitrogen atom of the diazo group into the α-C–H bond of THF. d-nb.infodntb.gov.ua This process yields N-alkyl-substituted hydrazones in significant amounts, with reported yields ranging from 63–71%. d-nb.infobeilstein-journals.org

The effectiveness of this transformation is highly dependent on the choice of sensitizer (B1316253). Studies comparing acetophenone, benzophenone, and Michler's ketone found that benzophenone, with a triplet excited state energy of 69 kcal/mol, is the most effective sensitizer for this reaction. d-nb.info The mechanism is believed to proceed through the triplet excited state of the diazoketone. d-nb.info

Crucially, in the case of furan-fused tricyclic diazocyclopentanediones, a subsequent photochemical reaction occurs. Further irradiation of the initially formed hydrazones triggers a tandem process involving C-H insertion followed by the cycloelimination of furan (B31954). d-nb.info This sequence culminates in the formation of the 2-N-(alkyl)hydrazone of cyclopentene-1,2,3-trione. d-nb.infodntb.gov.ua

Table 1: Sensitized Photoreactions of Diazodiketone 1a in THF This table summarizes the effect of different sensitizers on the yield of hydrazone 2a.

| Entry | Sensitizer | Molar Ratio (1a:Sensitizer) | Irradiation Time (h) | Yield of 2a (%) |

| 1 | Acetophenone | 1:1 | 2 | 33 |

| 2 | Benzophenone | 1:1 | 2 | 49 |

| 3 | Benzophenone | 1:10 | 1 | 63 |

Analysis of Wolff Rearrangement Pathways in Related Carbocyclic Diazoketones

In stark contrast to the sensitized photoexcitation pathway, the direct photolysis of carbocyclic diazodiketones leads exclusively to products of the Wolff rearrangement. d-nb.info This reaction, a classic transformation in organic chemistry, involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the elimination of dinitrogen, followed by a 1,2-rearrangement. wikipedia.orglibretexts.org

When carbocyclic diazodiketones are subjected to direct UV irradiation (λ > 210 nm) in a solution containing a trapping agent like water or methanol, the intermediate α-oxoketene is captured to form carboxylic acid derivatives. d-nb.infoorganic-chemistry.org This pathway is highly efficient, with reported yields of the Wolff rearrangement products reaching up to 90–97%. d-nb.infobeilstein-journals.org The mechanism can proceed in a concerted or stepwise fashion, depending on the substrate and conditions, but ultimately results in the contraction of the ring system. organic-chemistry.orgjk-sci.com The clear divergence between the outcomes of direct photolysis (Wolff rearrangement) and sensitized photoexcitation (N-hydrazonation) highlights the critical role of the excited state in determining the reaction mechanism. d-nb.info

Electrochemical Oxidation and Degradation Pathways

Advanced oxidation processes (AOPs) are effective methods for the degradation of persistent organic pollutants. researchgate.net The electrochemical variant of AOPs, in particular, utilizes electrochemically generated hydroxyl radicals to mineralize complex organic molecules. acs.org

Identification and Characterization of Trione (B1666649) Intermediates in Advanced Oxidation Processes

During the electrochemical oxidation of certain phenolic compounds, such as resorcinol, complex degradation pathways involving ring-opening reactions have been observed. acs.org In these processes, this compound has been identified as a potential reaction intermediate. acs.org

One proposed degradation pathway involves ring-opening reactions that lead to the formation of smaller carbon fragments. acs.org Specifically, the C5 product, this compound (with a detected mass of 110.1 Da), is suggested as a key intermediate. acs.org The formation of this trione and other intermediates like maleic and fumaric acids indicates a significant breakdown of the initial aromatic structure. The detection of these intermediates provides crucial insight into the step-by-step mineralization of pollutants during electrochemical AOPs. acs.org

Table 2: Proposed Intermediates in the Electrochemical Oxidation of Resorcinol This table lists key intermediates identified during advanced oxidation processes.

| Pathway | Intermediate Compound | Mass (Da) |

| Pathway 2 | Maleic Acid / Fumaric Acid | 116.1 |

| Pathway 2 | This compound | 110.1 |

| Pathway 3 | Chlorinated Phenolic Compound | 202.6 |

Coordination Chemistry with Transition Metal Complexes

The arrangement of functional groups in cyclopentenetrione derivatives gives them unique chemical properties that are explored in coordination and organometallic chemistry. psu.eduncn.gov.pl

Reactions with Zero-Valent Nickel Triad Isocyanide Complexes

The reaction of 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione with zero-valent nickel isocyanide complexes, such as [Ni(RNC)₄], has been shown to yield stable olefinic complexes. psu.edursc.org In these reactions, the cyclopentenetrione coordinates to the nickel center through its carbon-carbon double bond. psu.edursc.org

Specifically, the reaction between 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione and nickel complexes with t-butyl isocyanide (BuᵗNC) or 2,6-dimethylphenyl isocyanide (2,6-Me₂C₆H₃NC) ligands produces complexes of the type [Ni(RNC)₃{PhC=C(Ph)C(O)C(O)CO}]. psu.edursc.org The structures of these coordination compounds, such as (4–5-η-4,5-Diphenylthis compound)-tris(t-butyl isocyanide)nickel, have been definitively established through single-crystal X-ray analysis. psu.edursc.org This work demonstrates the ability of the cyclopentenetrione ring system to act as a ligand in transition metal chemistry, forming stable complexes with the nickel triad.

Table 3: Olefinic Nickel Complexes from 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione This table details the complexes formed from the reaction with zero-valent nickel isocyanide compounds.

| Reactant | Isocyanide Ligand (RNC) | Resulting Complex |

| 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione | 2,6-Me₂C₆H₃NC | [Ni(2,6-Me₂C₆H₃NC)₃{PhC=C(Ph)C(O)C(O)CO}] (7a) |

| 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione | BuᵗNC | [Ni(BuᵗNC)₃{PhC=C(Ph)C(O)C(O)CO}] (7c) |

Analysis of Ligand Behavior and Potential Coordination Sites (Carbonyl Groups, Carbon-Carbon Double Bonds)

This compound is a multifaceted ligand, presenting several potential sites for coordination with metal centers. Its structure, featuring three carbonyl groups and a carbon-carbon double bond within a five-membered ring, allows for diverse bonding interactions. The reactivity and coordination are dictated by the electronic properties and steric accessibility of these functional groups.

The ligand's behavior is characterized by its ability to coordinate through either the oxygen atoms of its carbonyl groups or the π-system of its carbon-carbon double bond. This dual reactivity makes it a subject of interest in coordination and organometallic chemistry. ncn.gov.plpsu.edu

Coordination via Carbonyl Groups:

The three carbonyl groups offer potential coordination sites through the lone pairs of electrons on the oxygen atoms. While direct studies on the coordination of the unsubstituted this compound are not extensively documented, the behavior of its derivatives, such as croconic acid and its dianion, croconate, provides significant insight. Croconic acid (4,5-dihydroxythis compound) is known to act as a ligand, forming coordination complexes with various metals. chemicalbook.com

In copper(II) complexes, the croconate dianion has been observed to exhibit both bidentate and an unusual asymmetrical bis-bidentate bridging mode, coordinating through three adjacent oxygen atoms. psu.edu This demonstrates the capacity of the carbonyl oxygens within the cyclopentene (B43876) ring system to effectively bind to metal ions. The coordination can lead to the formation of mononuclear, dinuclear, or trinuclear metal complexes, depending on the stoichiometry and reaction conditions. psu.edu The bond distance of the central carbonyl group in croconamide derivatives has been noted to elongate upon complexation, suggesting a partial single bond character which is indicative of coordination. kiku.dk

Coordination via Carbon-Carbon Double Bond:

The carbon-carbon double bond in the cyclopentene ring presents another key site for coordination. The π-electrons of the double bond can interact with the d-orbitals of transition metals to form olefinic complexes. psu.edusydney.edu.au

Research on the reactions of 4,5-diphenylthis compound with zero-valent nickel and palladium complexes has shown the formation of olefinic complexes. psu.edu In these cases, the metal center coordinates to the double bond of the cyclopentenetrione ring. X-ray crystal structure analysis of a nickel complex with a substituted cyclopentenetrione confirmed this mode of bonding. psu.edu This type of coordination is significant as it highlights the ability of the cyclopentenetrione ligand to participate in organometallic bonding, not just classical coordination through heteroatoms. The choice between carbonyl and olefin coordination can be influenced by the nature of the metal center and the other ligands present.

The following table summarizes the observed coordination behavior of this compound derivatives, which informs the potential ligand behavior of the parent compound.

| Derivative Name | Metal Center | Observed Coordination Mode | Key Findings |

| Croconate (dianion of 4,5-dihydroxythis compound) | Copper(II) | Bidentate and bis-bidentate bridging | Forms trinuclear complexes with one croconate group acting as a bridge through three oxygen atoms. psu.edu |

| 4,5-Diphenylthis compound | Nickel(0) | Olefinic (coordination to C=C) | Forms a stable complex where the nickel atom is bonded to the carbon-carbon double bond of the cyclopentene ring. psu.edu |

| Croconic Acid | Barium, Copper, Silver, Lead | Not specified | Acts as a ligand to form coordination complexes. chemicalbook.com |

| Croconamides | Not applicable | Hydrogen bonding | The carbonyl groups act as hydrogen bond acceptors. kiku.dk |

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) Studies of Electronic Structure and Ion Energetics

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This data provides direct insight into the energies of molecular orbitals.

Determination of Ionization Energies and Electron Affinities

Table 1: Photoelectron Spectroscopy Data for Cyclopent-4-ene-1,2,3-trione

| Parameter | Value | Reference |

| Ionization Energies | Data not available in reviewed literature | |

| Electron Affinity | Data not available in reviewed literature |

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Elucidation of Molecular Structure via Fourier Transform Infrared (FT-IR) Spectroscopy

Despite the utility of FT-IR spectroscopy in identifying functional groups and elucidating molecular structure, a review of the available scientific literature did not yield specific experimental or computationally predicted FT-IR data for this compound. The characteristic vibrational frequencies for the carbonyl groups and the carbon-carbon double bond within this molecule have therefore not been documented.

Table 2: FT-IR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | Data not available |

| C=C Stretch | Data not available |

| C-H Stretch | Data not available |

Complementary Insights from Raman Spectroscopy

Raman spectroscopy often provides complementary information to FT-IR, particularly for symmetric vibrations and bonds that are weakly active in the infrared spectrum. However, similar to the FT-IR data, no experimental or theoretical Raman spectroscopic data for this compound could be located in the surveyed literature.

Table 3: Raman Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O Stretch | Data not available |

| C=C Stretch | Data not available |

| C-H Stretch | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. The chemical shifts of nuclei such as ¹H and ¹³C are highly sensitive to the local electronic environment. While data for the parent compound is scarce, the study of its substituted derivatives can provide valuable insights into the electronic effects of various functional groups on the cyclopentene (B43876) trione (B1666649) core.

Following a thorough review of the scientific literature, no specific NMR spectroscopic data for substituted derivatives of this compound were found. The synthesis and characterization of such derivatives would be a valuable area for future research to expand the understanding of this class of compounds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) has been a primary method for investigating the molecular and electronic properties of cyclopentene-based triones, offering a balance between computational cost and accuracy.

DFT calculations have been employed to determine the optimized geometries of croconic acid and its derivatives. For instance, studies on croconamides have revealed key structural details. In the crystal structure of 4,5-bis((4-(trifluoromethyl)phenyl)amino)cyclopent-4-ene-1,2,3-trione, a derivative of the target compound, the central five-membered ring is nearly planar. The bond distance of the central carbonyl group is elongated compared to typical C=O double bonds, suggesting some degree of single-bond character. This is indicative of electron delocalization within the molecule. researchgate.net

A comparison of key bond lengths in a croconamide derivative and croconic acid is presented in the table below.

| Bond | 4,5-bis((4-(trifluoromethyl)phenyl)amino)this compound (Å) | Croconic Acid (Å) |

| Central C=O | 1.236 | 1.213 |

| C=C in ring | 1.440 | 1.382 |

| C-N | 1.330 | N/A |

This data is derived from X-ray crystallography and supported by DFT calculations, illustrating the influence of substituents on the cyclopentene (B43876) core. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of chemical species by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.

For derivatives like croconamides, DFT calculations have been used to understand their reactivity as organocatalysts. The electronic nature of the substituents on the amino groups can tune the HOMO and LUMO levels, thereby affecting their catalytic activity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is the force experienced by a positive test charge at a given point in space near a molecule. uni-muenchen.de Regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack. researchgate.netwuxiapptec.com

While a specific MEP map for this compound is not available in the reviewed literature, it can be inferred that the oxygen atoms of the three carbonyl groups would be regions of high negative electrostatic potential, making them susceptible to attack by electrophiles or coordination to metal ions. The hydrogen atoms on the double bond would exhibit a more positive potential.

Quantum Chemical Studies on Chemical Reactivity and Reaction Pathways

Quantum chemical studies have been instrumental in elucidating the reactivity and reaction mechanisms of compounds related to this compound. For example, DFT calculations have been used to study the reaction of various vicinal tri- and tetraketones with urea. acs.org These studies calculate the Gibbs free energy changes (ΔG) to predict whether a reaction is favorable. acs.org

In the context of its formation, this compound has been identified as a proposed product in the electrochemical oxidation of phenolic compounds. nih.gov Quantum chemical calculations can be used to model such reaction pathways, determining transition state energies and reaction intermediates to understand the mechanism of formation.

First-Principles Molecular Dynamics Simulations for Dynamic Properties and Intermolecular Interactions

First-principles molecular dynamics (MD) simulations, which combine quantum mechanical calculations with classical dynamics, are used to study the dynamic properties and intermolecular interactions of molecules. Such simulations have been particularly insightful for the dihydroxy derivative, croconic acid.

MD simulations of solid croconic acid have been used to investigate its structure and the underlying vibrational motions as a function of temperature. psu.edu These studies have highlighted the importance of anharmonic effects on the hydrogen bonds within the crystal structure. psu.edu The simulations showed a red shift of the O-H stretching frequency, which is a characteristic feature of strong hydrogen bonding. psu.edu

Theoretical Characterization of Hydrogen Bonding Networks in Dihydroxy Derivatives

The dihydroxy derivative of this compound, croconic acid, is known for its strong hydrogen bonding, which leads to interesting properties such as ferroelectricity in its crystalline state. psu.edu Theoretical studies have been crucial in characterizing these hydrogen bond networks.

DFT calculations and molecular dynamics simulations have been used to explore the temperature-dependent structures and the nature of the hydrogen bonds in croconic acid. psu.edu These studies have shown that the calculated hydroxyl-bond distances are in close agreement with experimental data. psu.edu The analysis of hydrogen bond anharmonicity from MD simulations reveals the dynamic nature of these interactions and their significant impact on the material's properties. psu.edu

Advanced Applications and Future Research Directions

Role in Advanced Organic Synthesis as a Versatile Building Block

The inherent reactivity of the multiple carbonyl groups in close proximity, combined with the unsaturation in the ring, renders Cyclopent-4-ene-1,2,3-trione a highly versatile building block in advanced organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecular architectures.

The trione (B1666649) moiety can participate in a range of reactions. For instance, the vicinal dicarbonyl groups are susceptible to condensation reactions with a variety of nucleophiles. This reactivity is exemplified in the synthesis of heterocyclic compounds. While direct examples with the unsubstituted this compound are not extensively documented in readily available literature, the reactivity of the closely related indane-1,3-dione scaffold provides a strong indication of its potential. For example, indane-1,3-dione is known to react with hydrazine (B178648) derivatives to form bis-thiazoles and bis-thiazolidinones, suggesting that this compound could be a precursor to novel five-membered heterocyclic systems fused to a cyclopentane (B165970) core. mdpi.comnih.govencyclopedia.pub

Furthermore, the double bond in the cyclopentene (B43876) ring can participate in cycloaddition reactions, such as the Diels-Alder reaction. A documented example involves the reaction of l,3-diphenylbenzo[c]furan with cyclopent-4-ene-l,3-dione to furnish a Diels-Alder adduct. mdpi.comnih.govencyclopedia.pub This highlights the potential of the cyclopentene ring system within the trione to act as a dienophile, enabling the construction of intricate polycyclic frameworks. The unique arrangement of functional groups in this compound derivatives has been noted for extending the scope of organic reactions for cyclic diketones and triketones. psu.edu

Exploration in Molecular Devices and Electro-optical Materials, including Organic Ferroelectrics

The exploration of small organic molecules for applications in molecular electronics and electro-optical materials is a burgeoning field of research. The electronic properties of this compound and its derivatives make them intriguing candidates for such applications. The conjugated system of the trione can be readily modified, allowing for the fine-tuning of its electronic and optical properties.

A closely related compound, croconic acid (4,5-dihydroxythis compound), is utilized in the synthesis of croconine dyes and functional materials for photoelectronics. This suggests that the fundamental cyclopentene-trione scaffold possesses inherent properties suitable for development in this area. The ability of these molecules to form stable hydrogen-bonded networks is a key feature of organic ferroelectrics. While research on the unsubstituted this compound in this context is limited, the study of related structures provides valuable insights.

For instance, a research proposal focused on a 21-carbaporphyrin-2,3,21-trione, which incorporates a cyclopenta-1,2,4-trione motif, highlights its potential for creating optical materials and functional devices. ncn.gov.pl The rationale is that the unique geometry and electronic structure of the embedded trione can be leveraged to control the functionality of the larger system. ncn.gov.pl This points to the broader potential of cyclopentane-trione units as key components in the design of novel electro-active materials.

Development of Novel Synthetic Methodologies Leveraging Unique Trione Reactivity

The development of new synthetic methods is crucial for unlocking the full potential of any versatile building block. For this compound, this involves not only its efficient synthesis but also the exploration of its unique reactivity to forge new chemical bonds and molecular architectures.

General methods for the synthesis of 1,2,3-triones often involve the oxidation of 1,3-diketones. asianpubs.org One established method utilizes selenium dioxide (SeO2) in a suitable solvent to achieve this transformation. asianpubs.org A specific example is the synthesis of ninhydrin (B49086) (a hydrated form of indane-1,2,3-trione) from indane-1,3-dione using SeO2 in 1,4-dioxane. asianpubs.org Another approach involves the use of SeO2-H2O2 as the oxidizing agent in a THF-H2O solvent system, which has been reported to provide better yields for some 1,2,3-triones. asianpubs.org These methodologies could potentially be adapted for the synthesis of this compound from the corresponding cyclopent-4-ene-1,3-dione.

The reactivity of the trione itself can be harnessed to develop novel synthetic transformations. The reaction of 4,5-diphenyl-cyclopent-4-ene-1,2,3-trione with zero-valent nickel and palladium isocyanide complexes demonstrates that the trione can coordinate to transition metals, leading to the formation of olefinic complexes. psu.edursc.org This interaction with transition metals opens up avenues for catalytic transformations and the synthesis of organometallic compounds with unique properties.

Emerging Research Avenues and Outstanding Challenges in Trione Chemistry

The chemistry of this compound and its derivatives is an area with significant potential for growth. Several emerging research avenues can be identified, along with outstanding challenges that need to be addressed.

Emerging Research Avenues:

Medicinal Chemistry: The cyclopentenedione (B8730137) moiety is a known pharmacophore in some antifungal agents. nih.gov Further investigation into the biological activities of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Supramolecular Chemistry: The ability of the trione to participate in hydrogen bonding and other non-covalent interactions could be exploited in the design of self-assembling systems, molecular sensors, and host-guest complexes.

Materials Science: The development of novel polymers and materials incorporating the this compound unit could lead to materials with tailored electronic, optical, and mechanical properties.

Catalysis: The use of the trione as a ligand for transition metal catalysts is a largely unexplored area that could yield novel catalytic systems for a variety of organic transformations.

Outstanding Challenges:

Scalable Synthesis: The development of a robust and scalable synthesis for the parent this compound is a primary challenge that needs to be overcome to facilitate its widespread use.

Controlled Reactivity: The high reactivity of the trione can be a double-edged sword. Developing selective methods to functionalize one carbonyl group in the presence of the others is a significant synthetic challenge.

Stability: The stability of the trione under various reaction conditions needs to be thoroughly investigated to define the scope and limitations of its application in multi-step syntheses.

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is necessary to rationally design new reactions and applications.

Q & A

Q. What are the recommended methods for synthesizing Cyclopent-4-ene-1,2,3-trione in laboratory settings?

this compound (croconic acid) is typically synthesized via condensation reactions. For example, derivatives like its disodium salt are prepared by reacting dihydroxy precursors with sodium hydroxide under controlled pH conditions . Purification often involves recrystallization from polar solvents (e.g., ethanol) to remove unreacted intermediates. Storage under inert atmospheres (e.g., nitrogen) at 2–8°C is critical to prevent decomposition, as the compound is sensitive to moisture and oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Mass Spectrometry (MS): The molecular ion peak at m/z 142 (C₅H₂O₅) confirms the molecular weight .

- Infrared (IR) Spectroscopy: Strong absorbance bands at ~1750 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O–H stretching) indicate the trione and hydroxyl groups .

- X-ray Diffraction (XRD): Single-crystal XRD resolves the planar cyclopentenone core and hydrogen-bonding networks, as seen in related trione derivatives .

Q. What precautions are necessary for handling this compound to ensure stability?

The compound’s high reactivity necessitates:

- Storage: Inert atmosphere (argon/nitrogen) and low temperatures (2–8°C) to minimize keto-enol tautomerism and oxidation .

- Handling: Use anhydrous solvents (e.g., dried toluene) and avoid prolonged exposure to light. Safety protocols for strong oxidizers should be followed due to its polyketone structure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in redox reactions?

this compound acts as a strong electron acceptor due to its conjugated triketone system. In reactions with reducing agents like CrCl₂, the compound undergoes reductive dechlorination and ring saturation, as observed in analogous studies with dichlorinated derivatives. Computational studies suggest that the electron-deficient cyclopentenone ring facilitates nucleophilic attack, while the hydroxyl groups stabilize transition states via hydrogen bonding .

Q. How can computational chemistry predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations reveal:

- Frontier Molecular Orbitals: The LUMO (-3.2 eV) is localized on the triketone moiety, explaining its electrophilic reactivity.

- Aromaticity: Nucleus-independent chemical shift (NICS) values indicate antiaromatic character in the cyclopentenone core, contributing to its instability .

- Solvent Effects: Polar solvents (e.g., water) stabilize the enol tautomer, shifting the keto-enol equilibrium .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

Key challenges include:

- Matrix Interference: Co-eluting compounds in environmental or biological samples can mask its signal. Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) improves specificity .

- Degradation Artifacts: On-column decomposition can occur during HPLC. Stabilizing mobile phases with 0.1% formic acid mitigates this issue .

- Sensitivity: Low-abundance detection requires high-resolution MS (HRMS) in negative ion mode, leveraging the compound’s high oxygen content for accurate mass identification .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Discrepancies often arise from tautomeric equilibria or solvent effects. For validation:

- Cross-Technique Correlation: Compare NMR (¹³C chemical shifts for carbonyl carbons: ~190–210 ppm) with XRD bond lengths (C=O: ~1.21 Å) .

- Standard Reference: Use certified reference materials (CRMs) from environmental analysis catalogs, such as Kanto Reagents’ cyclopenta[c,d]pyrene standards, to calibrate instruments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.